2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Description
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic small molecule featuring a pyridazinone core fused with a cyclopropyl group and an acetamide side chain substituted with a 5-fluoro-2-methylphenyl moiety.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-10-2-5-12(17)8-14(10)18-15(21)9-20-16(22)7-6-13(19-20)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCDFRIZBVJIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of suitable catalysts.
Attachment of the fluorinated phenyl ring: This can be accomplished through nucleophilic aromatic substitution reactions, using fluorinated anilines or phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Preliminary studies indicate that compounds similar to this molecule exhibit a range of biological activities, including:
- Anticancer Properties : The compound's structure is conducive to interactions with biological targets involved in cancer pathways. Research has shown that related compounds can inhibit tumor growth in various cancer cell lines, suggesting potential for further exploration in oncology .
- Anti-inflammatory Effects : The presence of the dihydropyridazine moiety may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including:
- Formation of the dihydropyridazine core.
- Introduction of the cyclopropyl and acetamide groups.
- Characterization using techniques such as NMR and LC-MS to confirm structural integrity.
Drug Development
The unique structural arrangement of this compound positions it as a lead candidate for drug development targeting:
- Cancer Therapies : Due to its potential anticancer activity, it could be optimized for selective inhibition of cancer cell proliferation.
- Inflammatory Disorders : Its anti-inflammatory properties warrant investigation for therapeutic applications in diseases like arthritis and asthma.
Structure-Activity Relationship Studies
Understanding how variations in the compound's structure affect its biological activity is crucial for optimizing efficacy and reducing side effects. This could involve:
- Modifying the cyclopropyl group or substituents on the aromatic ring.
Interaction Studies
Conducting interaction studies with specific enzymes or receptors can elucidate the mechanism of action and help refine its therapeutic profile. Potential assays include:
- Enzyme inhibition tests.
- Receptor binding assays.
Case Studies
Several studies have highlighted the potential applications of structurally related compounds:
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at various receptors.
Signal transduction interference: The compound might interfere with intracellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related acetamide derivatives based on substituent variations, molecular properties, and inferred pharmacological behavior. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
*Molecular weight calculated based on formula C₁₇H₁₇FN₃O₂.
Key Observations:
In contrast, Compound 40007 () features a polar 4-aminophenyl group, which may reduce bioavailability due to higher hydrophilicity .
Structural Stability: The cyclopropyl-pyridazinone core in the target compound likely confers rigidity and metabolic stability, similar to cyclopropane-containing drugs like ticagrelor. This contrasts with Oxadixyl (), where the oxazolidinyl group provides hydrolysis resistance but adds conformational flexibility .
Synthetic Complexity :
- The synthesis of the target compound may involve cyclopropanation steps (e.g., via Simmons-Smith reactions) and fluorination, as seen in related compounds (). Comparatively, BK79357 () utilizes simpler alkylation protocols for difluorophenyl incorporation .
Research Findings and Implications
- Metabolic Stability: The cyclopropyl group in the target compound is expected to reduce oxidative metabolism, a common issue in phenylacetamide derivatives (e.g., degradation of 4-aminophenyl analogs in ) .
- Electron-Withdrawing Effects : The 5-fluoro substituent may stabilize the molecule’s aromatic system, analogous to fluorinated pharmaceuticals like ciprofloxacin, improving both solubility and target affinity .
- Comparative Limitations: Unlike Oxadixyl (), the target compound lacks heterocyclic moieties (e.g., oxazolidinone), which could limit its utility in agricultural applications but refine its specificity for human therapeutic targets .
Biological Activity
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The compound is characterized by a cyclopropyl moiety, a pyridazinone core, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 299.334 g/mol. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity: Potential effectiveness against bacterial and fungal strains.
- Anticancer Properties: Initial studies suggest cytotoxic effects on cancer cell lines.
- Enzyme Inhibition: Possible modulation of enzyme activity, which could lead to therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Modulation of enzyme activity |
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interactions with binding domains.
Case Study: Anticancer Activity
In a study examining the anticancer properties of similar compounds, it was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values lower than standard chemotherapeutics in specific assays. This suggests the potential for further development as anticancer agents.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the pyridazinone core through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation methods.
- Attachment of the acetamide moiety through acylation reactions.
Table 2: Synthetic Routes
| Step | Description |
|---|---|
| Pyridazinone Formation | Cyclization from hydrazine derivatives and diketones |
| Cyclopropyl Introduction | Cyclopropanation using diazomethane |
| Acetamide Attachment | Acylation with appropriate carboxylic acids |
Q & A
Q. What are the key synthetic routes for preparing 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclopropane functionalization, pyridazinone ring formation, and amide coupling. Key steps require precise control of temperature (e.g., 0–5°C for cyclization) and solvent selection (e.g., ethanol or DMF for solubility). Purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%). Analytical validation by NMR and HPLC is critical to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound, and how are discrepancies in spectral data resolved?
High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. Discrepancies in spectral data (e.g., unexpected splitting patterns) may arise from impurities or tautomeric equilibria. Redundant validation using 2D NMR (COSY, HSQC) or X-ray crystallography (via WinGX/ORTEP software) can resolve ambiguities .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Follow with cytotoxicity screening (MTT assay) in cancer cell lines (IC determination) and anti-inflammatory activity via COX-2 inhibition. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are mandatory for reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?
SAR studies should systematically modify substituents on the pyridazinone core (e.g., cyclopropyl vs. aryl groups) and the acetamide side chain. Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases. Parallel synthesis of analogs with varying logP values (1.5–4.0) can balance solubility and membrane permeability. Validate with in vitro ADMET assays (e.g., microsomal stability) .
Q. What experimental strategies address contradictions in biological activity data across different assay platforms?
Discrepancies (e.g., high potency in enzymatic assays but low cellular activity) may stem from poor cell permeability or efflux pump interactions. Use orthogonal assays:
- Surface plasmon resonance (SPR) to confirm target binding.
- Flow cytometry to assess cellular uptake (e.g., fluorescein-tagged analogs).
- Pharmacological inhibition of efflux transporters (e.g., verapamil for P-gp). Statistical design of experiments (DoE) can identify confounding variables .
Q. How can computational modeling integrate with experimental data to predict metabolic pathways?
Combine density functional theory (DFT) calculations (Gaussian 09) to predict reactive sites for Phase I metabolism (e.g., CYP450-mediated oxidation). Validate with in vitro liver microsome assays (human/rat). Machine learning models (e.g., Random Forest) trained on PubChem data can prioritize metabolites for LC-MS/MS identification .
Q. What methodologies improve selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
Employ kinome-wide profiling (Eurofins KinaseProfiler) to assess off-target effects. Structural modifications, such as introducing bulky substituents at the C3 position of pyridazinone, can sterically hinder non-target binding. Co-crystallization studies (e.g., with CDK2) guide rational design .
Q. How are pharmacokinetic challenges (e.g., poor oral bioavailability) addressed during preclinical development?
Formulation strategies include nanoemulsions or solid dispersions to enhance solubility. Pharmacokinetic studies in rodent models should measure AUC, C, and half-life. Pro-drug approaches (e.g., esterification of the acetamide group) may improve absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
